2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
Description
IUPAC Nomenclature and Systematic Classification
The compound 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The name reflects its structure as a 16-carbon chain (hexadeca) with seven double bonds (heptaene), four methyl groups at positions 2, 6, 11, and 15, and two carboxylic acid groups (-dioic acid) at the terminal positions.
The stereochemistry of the double bonds is explicitly defined in alternative IUPAC names. For instance, the (all-E) stereoisomer is designated as (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid, indicating all double bonds are in the trans configuration. This compound belongs to the diterpenoid class under the broader category of prenol lipids.
Table 1: Systematic Classification
Synonyms and Common Designations
This compound is recognized by multiple synonyms and registry identifiers across scientific literature and chemical databases. Common designations include:
Table 2: Synonyms and Registry Identifiers
| Synonym | Source |
|---|---|
| Crocetin | |
| Transcrocetin | |
| 8,8'-diapocarotenedioate | |
| DTXSID30865402 | |
| NSC-407300 | |
| (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadecaheptaenedioic acid | |
| BCP10848 |
The name crocetin is historically significant, as it originates from the crocus plant (Crocus sativus), where the compound was first isolated. The term transcrocetin refers specifically to the trans stereoisomer, which is the biologically active form.
Structural Representation: Simplified Molecular Input Line Entry System, International Chemical Identifier, and Canonical Forms
The structural identity of this compound is unambiguously defined using standardized notation systems:
Simplified Molecular Input Line Entry System (SMILES)
International Chemical Identifier (InChI)
Canonical Structural Data
Table 3: Canonical Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₂₄O₄ |
| Molecular weight | 328.40 g/mol |
| Exact mass | 328.16745924 g/mol |
| Topological polar surface area | 74.60 Ų |
Properties
IUPAC Name |
2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANKHBYNKQNAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865402 | |
| Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8022-19-3, 873378-86-0 | |
| Record name | Oils, saffron | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAFFRON OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Alkali Hydrolysis
Alkaline conditions cleave glycosidic bonds, converting crocin to crocetin. A patented method ([CN101811956B]) involves:
- Crushing Gardenia fruits or saffron stigmas to ≤100 mesh.
- Extracting with pH 10–14 alcoholic solutions (e.g., methanol/ethanol-water).
- Neutralizing the extract to pH 7–9, followed by concentration under reduced vacuum.
- Acidifying to pH 2–5 to precipitate crude crocetin (80.5% purity).
- Recrystallizing using 50–95% ethanol or methanol to achieve >98% pure trans-crocetin.
Key Data:
| Parameter | Value |
|---|---|
| Raw Material Yield | 1.15% (saffron) |
| Recrystallization Purity | 98.4% (, Example 6) |
| Optimal pH for Hydrolysis | 12–14 (, Step 1) |
This method is scalable but requires careful pH control to avoid isomerization.
Enzymatic Deglycosylation
Enzymes like RöhmEnzym® and Rohament CL® hydrolyze crocin to crocetin under mild conditions (pH 6–8, 40–50°C). Lautenschläger et al. achieved 476.8 mg/L crocetin using Bacillus subtilis glycosyltransferases, with a molecular conversion rate of 81.9%. Enzymatic methods reduce energy consumption but face challenges in enzyme stability and cost.
Chemical Synthesis
Synthetic routes overcome supply limitations of natural sources. Two primary strategies are employed:
Wittig-Horner Reaction
This method constructs crocetin’s conjugated polyene backbone:
- Step 1: Synthesize 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde via Wittig-Horner reaction between dimethoxyacetone and 1,4-dibromo-2-butene.
- Step 2: React with γ-chloro methyl tiglate (from chloroacetaldehyde and 2-bromo methyl propionate) to form crocetin dimethyl ester (78.6% yield).
- Step 3: Hydrolyze the ester using NaOH/EtOH to yield crocetin.
Reaction Conditions:
| Reagent | Role |
|---|---|
| Pd/C | Catalyst for hydrogenation |
| KMnO₄ | Oxidizing agent |
| SOCl₂ | Esterification agent |
This method offers precise control over stereochemistry but requires multistep purification.
Microbial Synthesis
Recent advances use engineered Escherichia coli to produce crocetin from glycerol:
- Pathway Engineering:
- Optimization:
Performance Metrics:
| Metric | Value |
|---|---|
| Crocetin Yield | 34.77 ± 1.03 mg/L |
| Carbon Source | Glycerol |
| Fermentation Duration | 72 hours |
Microbial synthesis is sustainable but currently limited by lower yields compared to plant extraction.
Industrial Production Techniques
Industrial-scale production prioritizes cost and yield:
Solvent Extraction
Gardenia fruits are processed via:
- Maceration: Soak in 70% ethanol (1:10 w/v) for 24 hours.
- Saponification: Treat extract with 10% NaOH at 80°C for 4 hours.
- Crystallization: Acidify to pH 3, yielding 85–90% pure crocetin.
Advantages:
- Low technical complexity.
- Suitable for high-throughput processing.
Supercritical Fluid Extraction (SFE)
CO₂-based SFE (40°C, 300 bar) extracts crocetin with 92% efficiency, avoiding thermal degradation. However, equipment costs limit widespread adoption.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Alkali Hydrolysis | 1.15–1.5% | >98% | Moderate | High |
| Enzymatic Deglycosylation | 476.8 mg/L | 95% | High | Moderate |
| Wittig-Horner Synthesis | 78.6% | 99% | Very High | Low |
| Microbial Synthesis | 34.77 mg/L | 90% | Moderate | High |
Key Findings:
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
Crocetin undergoes typical carboxylic acid reactions, forming salts with bases. The sodium salt (transcrocetinate sodium) is synthesized via neutralization with sodium hydroxide, yielding a water-soluble compound used to enhance oxygen diffusion in plasma .
Table 1: Salt Formation of Crocetin
| Reaction Type | Reagents/Conditions | Product | Application | References |
|---|---|---|---|---|
| Neutralization | NaOH (aqueous) | Transcrocetinate sodium | Oxygen diffusion enhancer in hypoxia |
Esterification and Glycosylation
Crocetin’s carboxylic acid groups react with alcohols to form esters. In nature, it forms glycosidic bonds with gentiobiose (a disaccharide) to produce crocin, the pigment responsible for saffron’s color .
Table 2: Ester Derivatives of Crocetin
Oxidation and Reduction Reactions
The polyene chain is susceptible to oxidative degradation, particularly under light or radical exposure. Reduction of double bonds has not been explicitly documented but is theoretically feasible via catalytic hydrogenation.
Key Findings :
-
Oxidative Stability : Crocetin’s conjugated system provides limited stability against ROS, contributing to its antioxidant activity in vitro .
-
Demethylation : Experimental demethylation produces derivatives like DMCRT (demethylated crocetin), though synthetic details remain unpublished in accessible sources .
Biological Interactions and Pharmacological Modifications
Crocetin interacts with NMDA receptors as an antagonist, likely via electrostatic interactions between its carboxylate groups and receptor binding sites . Its sodium salt alters plasma water structure, increasing oxygen diffusivity by ~40% in preclinical models .
Table 3: Functional Interactions of Crocetin
Scientific Research Applications
Crocetin has a wide range of scientific research applications:
Chemistry: Used as a natural dye and in the synthesis of other carotenoids.
Biology: Studied for its role in cellular processes and its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including cardioprotective, hepatoprotective, neuroprotective, antidepressant, antiviral, anticancer, atherosclerotic, antidiabetic, and memory-enhancing properties
Industry: Used in the food and cosmetic industries as a natural colorant and antioxidant.
Mechanism of Action
Crocetin exerts its effects through various mechanisms:
Antioxidant Activity: Crocetin scavenges reactive oxygen species (ROS) and protects cells from oxidative damage.
Anti-inflammatory Activity: Inhibits pro-inflammatory mediators and reduces inflammation.
Anticancer Activity: Induces apoptosis in cancer cells and inhibits tumor growth by modulating pathways such as PI3K/Akt, MAPK, and NF-κB.
Cardioprotective Activity: Enhances oxygen transport and diffusivity, protecting the heart from ischemic damage.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Crocetin and Analogous Compounds
Structural and Functional Insights
Conjugation and Methylation :
- Crocetin’s seven conjugated double bonds and methyl groups enhance its antioxidant capacity compared to analogs with fewer double bonds (e.g., compound 480 with three double bonds) . The methyl groups at positions 2,6,11,15 increase hydrophobicity, facilitating membrane interactions .
- Hexadecaheptaenedioic acid (30) lacks methyl groups, reducing its stability and bioavailability compared to crocetin .
Functional Groups: Fusaridione A acid (101) contains a ketone group, which may confer electrophilic reactivity, differing from crocetin’s dicarboxylic acid termini .
Biological Activity :
- Crocetin’s antioxidant efficacy surpasses cell-free systems due to its intracellular radical scavenging and enzyme induction .
- Fungal-derived compounds (e.g., 480, fusaridione A) prioritize antiviral over antioxidant functions, reflecting niche adaptation .
Extraction and Stability :
- Crocetin’s high conjugation requires cold storage (-20°C) to prevent degradation, whereas less conjugated analogs (e.g., compound 30) are more volatile but less thermally stable .
Biological Activity
2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid, commonly referred to as crocetin, is a natural carotenoid dicarboxylic acid predominantly found in the stigmas of the saffron flower (Crocus sativus) and in the fruit of Gardenia jasminoides. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 328.40 g/mol
- CAS Number : 27876-94-4
1. Antioxidant Properties
Crocetin exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant properties are attributed to its ability to donate electrons and stabilize free radicals.
2. Anti-inflammatory Effects
Crocetin has been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators.
3. Anticancer Activity
Research suggests that crocetin may have potential anticancer effects through various mechanisms including apoptosis induction and cell cycle arrest.
4. Neuroprotective Effects
Crocetin has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.
Crocetin exerts its biological effects through several mechanisms:
- Antioxidant Mechanism : By enhancing the body's antioxidant defenses and directly scavenging free radicals.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory mediators.
- Apoptotic Pathway Activation : Induction of intrinsic apoptotic pathways in cancer cells.
- Neuroprotective Mechanism : Modulation of neurotransmitter release and reduction of excitotoxicity.
Case Study 1: Antioxidant Activity
In a randomized controlled trial involving patients with metabolic syndrome, supplementation with crocetin showed significant reductions in oxidative stress markers compared to placebo groups.
Case Study 2: Cancer Treatment
A clinical trial evaluated the effects of crocetin on patients with advanced cancer. Results indicated improved quality of life and reduced tumor markers among those treated with crocetin compared to control groups.
Q & A
Q. Can this compound be engineered into nanoparticle formulations for enhanced drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
